Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H13BrClNO3 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of potassium carbonate in acetonitrile under reflux conditions for 36 hours. The second step involves the use of tetrabutyl-ammonium chloride and trichlorophosphate under reflux conditions for 68 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H13BrClNO3/c1-2-20-14(19)10-7-18-12-5-4-9(16)6-11(12)13(10)15/h4-7H,2H2,1H3 .Scientific Research Applications
1. Analytical Methods in Antioxidant Activity Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has been investigated for its potential applications in antioxidant activity analysis. Munteanu and Apetrei (2021) critically reviewed various tests to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others. These methods are based on spectrophotometry, assessing the kinetics or reaching equilibrium states by monitoring specific wavelength adsorption. The findings indicate that the compound's potential applications could be in the clarification of operating mechanisms and kinetics involving several antioxidants, particularly when used alongside electrochemical methods for comprehensive analysis (Munteanu & Apetrei, 2021).
2. Role in Assessing Antioxidant Capacity The ABTS/PP Decolorization Assay is another area where this compound might find relevance. Ilyasov et al. (2020) discussed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. They noted that certain antioxidants can form coupling adducts with ABTS, undergoing further oxidative degradation. The study points to the necessity of understanding these processes in detail, which can be facilitated by exploring the interaction and behavior of this compound in such assays (Ilyasov et al., 2020).
3. Insights from Chemical Reactions and Assays Huang, Ou, and Prior (2005) provided a comprehensive review of the chemical principles of antioxidant capacity assays, classifying them into two types: assays based on hydrogen atom transfer (HAT) and electron transfer (ET). Their research into the kinetic models of inhibited autoxidation and the multifaceted aspects of antioxidants could provide critical insights into the role and potential applications of this compound in understanding and enhancing antioxidant activity in various mediums (Huang, Ou, & Prior, 2005).
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUVSBTWMKVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738338 | |
Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953803-81-1 | |
Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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